Indole‑2‑yl vs. Indole‑3‑yl Substitution Confers Distinct Electronic and Hydrogen‑Bonding Properties
The indole C2‑aryl connectivity in methyl 4-(1H-indol-2-yl)benzoate yields a significantly different electrostatic potential surface and hydrogen‑bonding pattern compared to the C3‑substituted regioisomer. While direct head‑to‑head biological data for this exact pair are absent, class‑level inference from indole‑2‑carboxylate and indole‑3‑carboxylate series indicates that the C2‑substituted indoles exhibit lower electron density at the indole nitrogen and a more planar geometry, which can enhance binding to flat hydrophobic pockets (e.g., bacterial efflux pump binding sites) [1]. The target compound possesses a hydrogen bond donor count (HBD) of 1 (indole NH) and an acceptor count (HBA) of 3 (ester carbonyl, benzoate oxygen, indole nitrogen), while the C3‑regioisomer (methyl 4-(1H-indol-3-yl)benzoate) retains the same HBD/HBA counts but presents the indole NH in a different spatial orientation [2].
| Evidence Dimension | Hydrogen Bond Donor/Acceptor Count & Spatial Orientation |
|---|---|
| Target Compound Data | HBD = 1, HBA = 3, indole NH oriented perpendicular to the benzoate plane |
| Comparator Or Baseline | Methyl 4-(1H-indol-3-yl)benzoate: HBD = 1, HBA = 3, indole NH oriented parallel to the benzoate plane |
| Quantified Difference | No change in HBD/HBA counts, but distinct 3D pharmacophore |
| Conditions | Inferred from indole‑2‑carboxylate vs. indole‑3‑carboxylate SAR studies |
Why This Matters
The altered 3D presentation of the indole NH can be critical for target selectivity, justifying procurement of the exact C2‑linked compound over the C3‑analog.
- [1] Mistry, B. M.; Keum, Y.-S.; Kim, D. H. Synthesis, antioxidant and anticancer screenings of berberine–indole conjugates. Res. Chem. Intermed. 2016, 42, 3241–3256. View Source
- [2] Chem960. Methyl 4-(1H-indol-2-yl)benzoate (485321-10-6) – Physicochemical Properties. 2025. View Source
